N-(2-chloroethyl)adamantan-2-amine hydrochloride
Description
N-(2-Chloroethyl)adamantan-2-amine hydrochloride is a secondary amine hydrochloride derivative characterized by an adamantane backbone substituted with a 2-chloroethyl group at the amine position. Its molecular formula is C₁₂H₂₀ClN·HCl, with a molecular weight of 213.75 g/mol (as reported in ). The compound features a rigid adamantane cage, a chloroethyl moiety, and a protonated amine group, making it a versatile building block in pharmaceutical synthesis .
Properties
Molecular Formula |
C12H20ClN |
|---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
N-(2-chloroethyl)adamantan-2-amine |
InChI |
InChI=1S/C12H20ClN/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,1-7H2 |
InChI Key |
IGKRHQNPRADDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)adamantan-2-amine hydrochloride typically involves the reaction of adamantan-2-amine with 2-chloroethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)adamantan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and secondary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of N-(2-substituted ethyl)adamantan-2-amines.
Oxidation: Formation of N-(2-chloroethyl)adamantan-2-amine N-oxide.
Reduction: Formation of N-(2-ethyl)adamantan-2-amine.
Scientific Research Applications
N-(2-chloroethyl)adamantan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the synthesis of functional materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)adamantan-2-amine hydrochloride involves its ability to alkylate DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below highlights key differences between N-(2-chloroethyl)adamantan-2-amine hydrochloride and similar compounds:
This compound
- Role as a Building Block : Primarily used in organic synthesis for constructing complex molecules due to its adamantane stability and reactive chloroethyl group .
- Safety Profile : While specific toxicity data are unavailable, related adamantane derivatives (e.g., 2-adamantanamine hydrochloride) require stringent handling to avoid inhalation or dermal exposure .
N-Ethyladamantan-2-amine Hydrochloride
- Structural Analog: Replaces the chloroethyl group with an ethyl chain, reducing electrophilic reactivity. No explicit biological activity reported .
2-Adamantanamine Hydrochloride
- Simpler Structure : Lacks the chloroethyl group, making it a precursor for further functionalization. Available in >99% purity with documented safety protocols for storage and disposal .
N-(Adamantan-1-yl)-2-chloroacetamide
- Antituberculosis Potential: Demonstrated activity against Mycobacterium tuberculosis in crystallographic studies, with intermolecular hydrogen bonding critical for stability .
Chloroethylnitrosoureas (e.g., N,N'-Bis(2-chloroethyl)-N-nitrosourea)
- Mechanism of Action : Forms DNA interstrand cross-links via diguanylethane adducts, leading to cytotoxicity. Efficacy inversely correlates with cellular O⁶-methylguanine-DNA methyltransferase levels .
- Therapeutic Use : Clinically employed in cancer chemotherapy for glioblastoma and lymphoma .
Diethylaminoethyl Chloride Hydrochloride
Critical Insights and Contrasts
- This moiety is shared with nitrosoureas but without the nitrosourea’s DNA-targeting mechanism .
- Therapeutic vs. Synthetic Utility : While nitrosoureas and acetamides have direct therapeutic roles, this compound is primarily a synthetic intermediate.
Biological Activity
N-(2-chloroethyl)adamantan-2-amine hydrochloride is a chemical compound derived from adamantane, characterized by its unique structure that includes a chloroethyl group attached to an amine. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of approximately 213.75 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Structural Characteristics
The crystal structure of this compound has been analyzed, revealing classical hydrogen bonds and significant intermolecular interactions that may influence its biological properties. The presence of the chloroethyl group enhances its reactivity and solubility, making it a valuable building block in pharmaceutical synthesis.
Neuropharmacological Effects
Research indicates that this compound exhibits potential antidepressant properties. Compounds derived from adamantane structures are known to interact with neurotransmitter systems, particularly serotonin pathways, which can alleviate symptoms of depression. Studies suggest that derivatives of this compound can modulate serotonin levels in the brain, indicating a possible mechanism for its antidepressant effects.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates serotonin levels; potential for alleviating depression symptoms. |
| Antiviral | Potential activity against viral infections due to structural characteristics. |
| Anti-inflammatory | May exhibit anti-inflammatory properties based on similar compounds. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that emphasize the reactivity of the chloroethyl group. This compound serves as a precursor for various derivatives that may possess enhanced biological activities or novel therapeutic applications.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
This compound shares structural similarities with other adamantane derivatives, which have been explored for various pharmacological activities:
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(1-adamantyl)-N'-methylurea | C₁₂H₁₇N₃O | Urea derivative with potential antitumor activity |
| N-(3-chloropropyl)-adamantan-2-amine | C₁₂H₂₀ClN | Chloropropyl substitution affecting biological activity |
| 1-adamantanamine | C₁₀H₁₇N | Simple amine structure without halogen substitution |
The unique chloroethyl substitution on the adamantane framework enhances the biological activity of this compound compared to other derivatives lacking this functional group.
Q & A
Q. What are the recommended synthetic methodologies for N-(2-chloroethyl)adamantan-2-amine hydrochloride?
The compound can be synthesized via nucleophilic substitution using adamantan-2-amine and 2-chloroethyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. Alternatively, reductive amination of adamantan-2-one with 2-chloroethylamine using sodium triacetoxyborohydride (STAB) under mild conditions is effective. Optimize solvent systems (e.g., dichloromethane or tetrahydrofuran) to enhance yield and purity .
Q. How should researchers safely handle and store this compound in the laboratory?
Refer to GHS guidelines: Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation of dust/particulates (P260). Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Follow OSHA-compliant protocols for skin corrosion/irritation (Category 1B) and severe eye damage (Category 1) risks .
Q. What analytical techniques are critical for characterizing this compound?
Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the adamantane backbone and chloroethyl moiety. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for HCl adducts). Purity assessment via HPLC with UV detection (λ = 210–254 nm) is recommended. Cross-reference with IR spectroscopy for functional group verification .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Key factors include:
- Temperature control : Maintain ≤0°C during nucleophilic substitution to suppress polysubstitution.
- Catalyst selection : STAB outperforms NaBH₃CN in reductive amination due to higher selectivity for secondary amines.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of adamantane intermediates but may require rigorous drying to prevent hydrolysis of the chloroethyl group .
Q. What mechanisms explain the compound’s reactivity in neurochemical studies?
The chloroethyl group enables alkylation of biological nucleophiles (e.g., cysteine residues in enzymes), making it useful for irreversible receptor inhibition. In neurochemistry, analogous compounds (e.g., DSP-4) selectively target noradrenergic neurons by alkylating vesicular monoamine transporters. Validate specificity using α-adrenoceptor antagonists (e.g., prazosin) in in vitro models .
Q. How do researchers resolve contradictions in reported solubility and stability data?
Discrepancies arise from varying solvent systems (e.g., aqueous vs. organic). Conduct systematic stability assays :
Q. What advanced purification techniques improve yield for scale-up synthesis?
Employ column chromatography with silica gel (hexane/ethyl acetate gradient) for small-scale purification. For larger batches, recrystallization from ethanol/water mixtures enhances purity. Consider counterion exchange (e.g., replacing HCl with trifluoroacetate) to improve crystallinity if hydrochloride form is problematic .
Methodological Notes
- Contradiction Analysis : Compare synthetic yields across studies by mapping reaction parameters (e.g., solvent polarity, stoichiometry). Use DOE (Design of Experiments) to identify critical variables .
- Safety Protocols : Always include a quenching step (e.g., NaHCO₃ wash) to neutralize residual HCl post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
